2,3,5-三-O-苄基-D-来苏呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

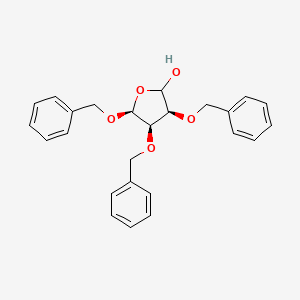

2,3,5-Tri-O-benzyl-D-lyxofuranose is a derivative of lyxofuranose, a monosaccharide. This compound is characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 2, 3, and 5 of the lyxofuranose ring. It is primarily used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity.

科学研究应用

2,3,5-Tri-O-benzyl-D-lyxofuranose has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycomimetics.

Biology: Serves as a building block for the synthesis of biologically active molecules.

Medicine: Potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Employed in the production of fine chemicals and pharmaceuticals.

作用机制

Target of Action

2,3,5-Tri-O-benzyl-D-lyxofuranose is a type of carbohydrate mimic that has gained increased interest due to its ability to modulate the activity of carbohydrate-processing enzymes . These enzymes, which act on glycosides, are the primary targets of this compound . They play a crucial role in various biological events, acting as a vital source of energy, structural building blocks, and cell surface receptors or mediators .

Mode of Action

The compound interacts with its targets, the carbohydrate-processing enzymes, by inhibiting or enhancing their activity . This interaction results in changes in the enzymatic and chemical stability of sugars in mammals .

Biochemical Pathways

The affected pathways involve the process of life where mono-, oligo-, and polysaccharides, as well as glycoconjugates, play pivotal roles . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the modulation of the activity of carbohydrate-processing enzymes . This modulation can circumvent the enzymatic and chemical instability of sugars in mammals , potentially leading to various therapeutic benefits.

生化分析

Biochemical Properties

It is known that it can undergo reaction with nucleophilic carbon species to afford C-ribosides

Molecular Mechanism

The molecular mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose is not well-defined. It is known to be involved in methylation reactions and click chemistry modifications

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose typically involves the protection of hydroxyl groups in lyxofuranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2,3,5-Tri-O-benzyl-D-lyxofuranose are not well-documented, the general approach involves large-scale protection reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the protection reaction.

化学反应分析

Types of Reactions: 2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the free hydroxyl groups.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of D-lyxofuranose.

Substitution: Formation of various substituted lyxofuranose derivatives.

相似化合物的比较

- 2,3,5-Tri-O-benzyl-D-xylofuranose

- 2,3,5-Tri-O-benzyl-D-arabinofuranose

Comparison: 2,3,5-Tri-O-benzyl-D-lyxofuranose is unique due to its specific stereochemistry and the position of the benzyl groups. Compared to 2,3,5-Tri-O-benzyl-D-xylofuranose and 2,3,5-Tri-O-benzyl-D-arabinofuranose, it offers different reactivity and selectivity in synthetic applications. The choice of compound depends on the desired chemical transformation and the target molecule .

生物活性

2,3,5-Tri-O-benzyl-D-lyxofuranose is a benzyl-protected carbohydrate derivative that has garnered attention for its biological activities, particularly in the context of antifungal properties. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

2,3,5-Tri-O-benzyl-D-lyxofuranose is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the D-lyxofuranose backbone. This modification enhances its stability and solubility in organic solvents compared to unprotected sugars.

The primary biological activity of 2,3,5-Tri-O-benzyl-D-lyxofuranose is its role as an inhibitor of chitin synthase (CHS), an enzyme critical for the synthesis of chitin in fungal cell walls. The inhibition of this enzyme disrupts fungal growth and viability.

Key Findings:

- Target Enzyme : Chitin synthase (CHS) from Botrytis cinerea.

- Mode of Action : The compound binds to the active site of CHS, preventing chitin synthesis.

- IC50 Value : The inhibitory concentration (IC50) is reported to be approximately 1.8 μM , indicating potent antifungal activity.

Biological Activity

The antifungal properties of 2,3,5-Tri-O-benzyl-D-lyxofuranose have been demonstrated through various studies:

- Antifungal Efficacy : It effectively inhibits the growth of several fungal species, including Botrytis cinerea, which is known for causing grey mold in crops .

- Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways and gene expression related to fungal metabolism and cell wall integrity .

Research Applications

The biological activity of 2,3,5-Tri-O-benzyl-D-lyxofuranose has implications in several fields:

- Agricultural Research : Its antifungal properties make it a candidate for developing new fungicides that are less harmful to non-target organisms.

- Pharmaceutical Development : As a potential therapeutic agent against fungal infections, it may contribute to the development of novel antifungal drugs .

Comparative Analysis

To better understand the unique properties of 2,3,5-Tri-O-benzyl-D-lyxofuranose, it is useful to compare it with similar compounds:

| Compound Name | Structure Comparison | Notable Activity |

|---|---|---|

| 2,3,5-Tri-O-benzyl-D-arabinofuranose | Similar benzyl protection | Limited antifungal activity |

| 2,3,5-Tri-O-benzyl-D-xylofuranose | Similar benzyl protection | No significant antifungal effects |

| 2,3,5-Tri-O-benzyl-D-ribose | Unique chitin synthase inhibition | Strong antifungal activity |

This table highlights that while all these compounds share similar protective groups, only 2,3,5-Tri-O-benzyl-D-lyxofuranose exhibits significant antifungal properties due to its specific interaction with chitin synthase.

Case Studies

Recent studies have demonstrated the efficacy of 2,3,5-Tri-O-benzyl-D-lyxofuranose in real-world applications:

- Field Trials : In agricultural settings, formulations containing this compound showed a marked reduction in fungal infection rates in crops susceptible to Botrytis cinerea.

- Laboratory Studies : In vitro assays confirmed that concentrations as low as 1.8 μM could inhibit fungal growth effectively without affecting plant cell viability.

属性

IUPAC Name |

(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKMDPQFZBQOK-NPZNXQLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。